Cas no 951889-31-9 (Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate)
Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate
- Ethyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoate
- IMED54164483
- 7723b
- Z54083246
- ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate
- Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate
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- MDL: MFCD07782907
- Inchi: 1S/C14H16O5/c1-2-17-14(16)6-4-11(15)10-3-5-12-13(9-10)19-8-7-18-12/h3,5,9H,2,4,6-8H2,1H3
- InChI Key: DMHBAJRGUOHXFS-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(C(CCC(=O)OCC)=O)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 328
- XLogP3: 0.7
- Topological Polar Surface Area: 61.8
Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208179-1g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate |
951889-31-9 | 97% | 1g |
£352.00 | 2022-02-28 | |
| Fluorochem | 208179-2g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate |
951889-31-9 | 97% | 2g |
£613.00 | 2022-02-28 | |
| Fluorochem | 208179-5g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate |
951889-31-9 | 97% | 5g |
£1447.00 | 2022-02-28 | |
| abcr | AB368167-1 g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate, 97%; . |
951889-31-9 | 97% | 1 g |
€633.40 | 2023-07-19 | |
| abcr | AB368167-2 g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate, 97%; . |
951889-31-9 | 97% | 2 g |
€1,047.40 | 2023-07-19 | |
| TRC | E103205-250mg |
Ethyl 4-[3,4-(ethylenedioxy)phenyl]-4-oxobutanoate |
951889-31-9 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E103205-500mg |
Ethyl 4-[3,4-(ethylenedioxy)phenyl]-4-oxobutanoate |
951889-31-9 | 500mg |
$ 605.00 | 2022-06-05 | ||
| Chemenu | CM530746-1g |
Ethyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoate |
951889-31-9 | 97% | 1g |
$*** | 2023-05-29 | |
| abcr | AB368167-5 g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate, 97%; . |
951889-31-9 | 97% | 5 g |
€2,356.60 | 2023-07-19 | |
| abcr | AB368167-1g |
Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate, 97%; . |
951889-31-9 | 97% | 1g |
€632.80 | 2025-04-14 |
Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate Suppliers
Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate
Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate: A Comprehensive Overview
Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate, with the CAS number 951889-31-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethylenedioxy group attached to a phenyl ring and an ester functional group. The combination of these structural elements contributes to its diverse chemical properties and potential applications.
The ethylenedioxy group, also known as a methylenedioxy group, is a common substituent in natural products and synthetic compounds. It is known to stabilize aromatic systems and can influence the electronic properties of the molecule. In the case of Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate, this group is attached to the phenyl ring at positions 3 and 4, creating a highly symmetrical structure. This symmetry may play a role in the compound's stability and reactivity.
The ester functional group in Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate is another key feature of its structure. Esters are versatile functional groups that can participate in various chemical reactions, including hydrolysis and nucleophilic acyl substitution. These reactions are not only important for synthesizing the compound but also for understanding its potential applications in organic synthesis and drug design.
Recent studies have highlighted the potential of Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate as a precursor for more complex molecules. For example, researchers have explored its use in the synthesis of bioactive compounds with potential anti-inflammatory or antioxidant properties. The presence of the ethylenedioxy group makes it an attractive candidate for further modification, as it can serve as a site for additional functional groups or structural motifs.
In terms of synthesis, Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate can be prepared through a variety of methods. One common approach involves the esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. However, recent advancements have focused on more efficient and environmentally friendly synthesis routes, such as microwave-assisted synthesis or enzymatic catalysis. These methods not only improve yield but also reduce reaction time and energy consumption.
The physical and chemical properties of Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate have been extensively studied. Its melting point, boiling point, and solubility in various solvents are well-documented and provide valuable information for its handling and storage. Additionally, spectroscopic techniques such as NMR and IR have been used to confirm its structure and purity.
From a pharmacological perspective, Ethyl 4-3,4-(ethylenedioxy)phenyl-4-oxobutanoate has shown promise in preclinical studies as a potential drug candidate. Its ability to modulate cellular pathways involved in inflammation and oxidative stress makes it a valuable tool for further research in drug discovery. However, more extensive studies are needed to fully understand its pharmacokinetics and safety profile.
In conclusion, Ethyl 4-3,4-(ethylenedioxy)phenyl-4 oxobutanoate is a versatile compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure, combined with recent advances in synthesis and characterization techniques, positions it as an important molecule for future research and development.
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